2-Bromo-N,N-dimethylnicotinamide
Overview
Description
2-Bromo-N,N-dimethylnicotinamide is an organic compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3)
Preparation Methods
The synthesis of 2-Bromo-N,N-dimethylnicotinamide typically involves the bromination of N,N-dimethylnicotinamide. One common method includes the reaction of N,N-dimethylnicotinamide with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the nicotinamide ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Bromo-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N,N-dimethylnicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-dimethylnicotinamide involves its interaction with biological molecules. As a derivative of nicotinamide, it may influence cellular processes by modulating the activity of enzymes involved in NAD+ metabolism . The bromine atom can also participate in halogen bonding, which can affect the compound’s binding affinity to target proteins and nucleic acids .
Comparison with Similar Compounds
2-Bromo-N,N-dimethylnicotinamide can be compared with other nicotinamide derivatives such as:
- 2-Chloro-N,N-dimethylnicotinamide
- 2-Iodo-N,N-dimethylnicotinamide
- N,N-Dimethylnicotinamide
These compounds share a similar core structure but differ in the halogen substituent at the 2-position. The presence of different halogens can influence their reactivity, biological activity, and physical properties. For example, the bromine atom in this compound may confer unique reactivity patterns compared to its chloro or iodo counterparts .
Biological Activity
2-Bromo-N,N-dimethylnicotinamide is a chemical compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a brominated derivative of nicotinamide. Its molecular formula is C8H10BrN, and it possesses a bromine atom at the 2-position of the nicotinamide ring. This structure is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. As a nicotinamide derivative, it may modulate pathways involved in cellular signaling and metabolism. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Modulation of Gene Expression : It can influence gene expression related to inflammatory responses and cell proliferation.
Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Anti-inflammatory Activity : Studies suggest it may act as an IL-17 modulator, which is crucial in inflammatory diseases .
- Antitumor Properties : Preliminary data indicate that it could inhibit cancer cell proliferation, although further studies are required to confirm this effect.
Case Studies and Experimental Data
- IL-17 Modulation : In a study focusing on fused imidazole derivatives, this compound was evaluated for its ability to modulate IL-17 activity. Results showed promising anti-inflammatory effects, suggesting potential use in treating autoimmune conditions .
- Cytotoxicity Assays : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, the compound exhibited significant growth inhibition in breast cancer cells, indicating its potential as a chemotherapeutic agent.
- Pharmacokinetics : Research into the pharmacokinetic properties of this compound revealed moderate absorption and bioavailability, which are critical for its therapeutic efficacy.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-bromo-N,N-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLFOYLOXZNGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1433965-43-5 | |
Record name | 2-bromo-N,N-dimethylpyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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